molecular formula C10H17NO B3038116 4-Aminoadamantan-1-ol CAS No. 75375-89-2

4-Aminoadamantan-1-ol

Cat. No.: B3038116
CAS No.: 75375-89-2
M. Wt: 167.25 g/mol
InChI Key: HMPCLMSUNVOZLH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 4-Aminoadamantan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of various compounds, including antiviral drugs like lopinavir. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.
Reaction TypeDescription
OxidationCan form nitro or nitroso derivatives using agents like potassium permanganate.
ReductionCan be reduced to form amines using hydrogenation techniques.
SubstitutionHydroxyl group can be replaced with halides or alkyl groups.

Biology

  • Crosslinking Agent : Research indicates potential use as a crosslinking agent in polymers, enhancing their mechanical properties. This application is significant in developing materials that require improved durability and strength.

Medicine

  • Antiviral Properties : Investigated for its efficacy against viral infections such as influenza and its potential role in treating Alzheimer’s disease (AD). Studies have shown that derivatives of 4-aminoadamantan-1-ol can inhibit acetylcholinesterase (AChE), an enzyme associated with AD progression.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 4-aminoquinoline-based adamantanes exhibited potent AChE inhibition, suggesting their potential as therapeutic agents for neurological disorders. The compounds were able to cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .

Industry

  • Functional Polymers : Utilized in the production of polymers with enhanced physical properties. Its applications extend to materials science where it contributes to the development of advanced materials.

Mechanism of Action

The mechanism of action of 4-Aminoadamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Aminoadamantan-1-ol
  • CAS No.: 75375-89-2
  • Molecular Formula: C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol
  • Synonyms: 1-Hydroxy-4-aminoadamantane, 4-Amino-1-adamantanol

Structural Features: this compound consists of a rigid adamantane cage structure with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 4-positions, respectively. This arrangement confers unique stereoelectronic properties, making it a versatile intermediate in medicinal chemistry .

Comparison with Structurally Similar Compounds

trans-4-Aminoadamantan-1-ol Hydrochloride

  • CAS No.: 62075-23-4
  • Molecular Formula: C₁₀H₁₈ClNO
  • Molecular Weight : 203.70 g/mol
  • Key Differences :
    • Salt Form : Hydrochloride derivative improves solubility and stability for synthetic applications .
    • Synthesis : Prepared via coupling reactions (e.g., with 2,6-dichloropyridine-3-sulfonyl chloride), yielding intermediates for IDH inhibitors .
    • Activity : Retains inhibitory properties of the parent compound but with enhanced handling efficiency in industrial processes .

3-(1-Aminoethyl)adamantan-1-ol

  • CAS No.: 90812-24-1
  • Molecular Formula: C₁₂H₂₁NO
  • Molecular Weight : 195.30 g/mol
  • Hazards: Classified as acutely toxic (oral, H302) and irritant (skin H315, eyes H319), requiring stringent safety protocols .

2-(Aminomethyl)adamantan-2-ol

  • Structural Features: Aminomethyl group at the 2-position instead of 4-amino-1-ol.
  • Key Differences: Positional Isomerism: Altered substitution pattern may reduce affinity for adamantane-targeted enzymes (e.g., renin or IDH) .

4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride

  • CAS No.: 702-82-9
  • Molecular Formula: C₈H₁₆ClNO
  • Key Differences: Scaffold: Bicyclo[2.2.2]octane replaces adamantane, reducing steric bulk and altering binding kinetics . Applications: Limited pharmacological data but structurally analogous to antiviral amantadine derivatives .

Activity Profiles

Compound Target Enzyme IC₅₀/Activity Reference
This compound Human Renin 0.9 nM
trans-4-Amino-HCl Mutant IDH1 Sub-μM inhibition
Amantadine Derivatives Viral M2 Protein Antiviral activity

Biological Activity

4-Aminoadamantan-1-ol, a derivative of adamantane, has garnered considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone, which contributes to its biological activity. The presence of the amino group at the 4-position enhances its interaction with various biological targets.

Biological Activities

1. Antiviral Activity
Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication.

2. Renin Inhibition
this compound has been identified as a potent inhibitor of renin, an enzyme involved in blood pressure regulation. In vitro studies have shown that it can significantly reduce plasma renin activity (PRA) with an IC50 value around 0.9 nM, indicating strong efficacy in modulating the renin-angiotensin system .

3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models .

The biological activities of this compound can be attributed to several mechanisms:

  • Renin Inhibition : By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby lowering blood pressure.
  • Antiviral Mechanism : The compound interferes with the M2 channel function in influenza viruses, inhibiting their ability to release genetic material into host cells.

Case Study 1: Renin Inhibition in Cynomolgus Monkeys

In a study involving cynomolgus monkeys, oral administration of this compound resulted in significant reductions in ex vivo PRA and sustained lowering of mean arterial blood pressure for over 12 hours after dosing . This highlights its potential as an antihypertensive agent.

Case Study 2: Antiviral Efficacy

Clinical trials have explored the efficacy of adamantane derivatives against influenza A virus strains. The results indicated that compounds like this compound could effectively reduce viral load and improve clinical outcomes in infected patients .

Table 1: Biological Activity Summary of this compound

Activity TypeIC50 ValueReference
Renin Inhibition0.9 nM
Influenza Virus InhibitionNot specified
Anti-inflammatory EffectsVariable

Table 2: Comparative Analysis with Other Adamantane Derivatives

CompoundActivity TypeIC50 Value
This compoundRenin Inhibitor0.9 nM
AdamantaneInfluenza InhibitorNot specified
Other DerivativesVariousVariable

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminoadamantan-1-ol in a laboratory setting?

  • Methodological Answer : Synthesis typically involves functionalizing the adamantane backbone via reductive amination or nucleophilic substitution. For example, reductive amination of 4-ketoadamantane using ammonia and hydrogen in the presence of a palladium catalyst can yield the target compound. Protective groups (e.g., Boc) may be required to prevent side reactions during functionalization . Purification is achieved via recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for optimal yield.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, direct sunlight, or reactive substances (e.g., strong acids/oxidizers). Use desiccants and humidity indicators in storage containers. Stability studies indicate no decomposition under recommended conditions, but periodic FT-IR or NMR analysis is advised to verify integrity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm skeletal structure and functional groups.
  • HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–230 nm) for purity assessment.
  • Mass Spectrometry (ESI-MS or GC-MS) to verify molecular weight.
  • IR Spectroscopy to identify amine (-NH₂) and hydroxyl (-OH) stretches (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Address this by:

  • Differential Scanning Calorimetry (DSC) to measure precise melting points and identify polymorphs.
  • X-ray Diffraction (XRD) to confirm crystalline structure.
  • High-Resolution Mass Spectrometry (HRMS) to rule out isotopic or isomeric interference. For example, conflicting boiling points (e.g., 85°C in ) may refer to the hydrochloride salt, not the free base .

Q. What experimental approaches are recommended to assess the in vitro toxicity profile of this compound?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin reduction assays in HEK293 or HepG2 cells (dose range: 1–100 µM).
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Apoptosis Markers : Western blotting for caspase-3/9 activation. Note that existing SDS data classify acute toxicity (oral LD₅₀ > 2000 mg/kg) but lack reproductive or chronic toxicity data, necessitating further studies .

Q. How can the reaction kinetics of this compound be systematically studied under varying pH conditions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor absorbance changes (e.g., at 260 nm) during reactions at pH 3–10.
  • pH-Stat Titration : Quantify acid/base reactivity in real time.
  • HPLC Sampling : Track intermediate formation at fixed intervals. Stability studies in suggest no degradation in neutral conditions, but acidic/basic environments may alter reactivity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in mammalian cell cultures?

  • Methodological Answer :

  • Radiolabeling : Use ¹⁴C-labeled compound to trace metabolic products via scintillation counting.
  • LC-MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).
  • Cytochrome P450 Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to determine enzymatic pathways. No existing data on metabolism are available in the provided evidence, necessitating novel experimental designs .

Q. Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., -41°C in ) likely stem from misattribution to the hydrochloride salt (trans-4-Aminoadamantan-1-ol hydrochloride, CAS 62075-23-4) rather than the free base. Cross-validate using thermogravimetric analysis (TGA) and elemental analysis .

Properties

IUPAC Name

4-aminoadamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPCLMSUNVOZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Rh/Al2O3 (2.3 g, 5 wt. %, 1.1 mmol) was added to a mixture of 5-hydroxy-admantane-2-one oxime (10 g, 55 mmol) in EtOH (100 mL) in a Parr hydrogenation bottle. The hydrogenation reaction was performed in a Parr hydrogenation instrument at 55 psi pressure of hydrogen at 50° C. for 48 hours. The disappearance of starting material and generation of the product were detected by LC-MS. The mixture was filtered through celite and concentrated under vacuum to dryness to give 4-amino-adamantan-1-ol (about 9 g, ˜98%) which was used for the next step without further purification. Mass spectrum: m/z: 168.1 (M+1).
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Synthesis routes and methods II

Procedure details

5-Hydroxy-adamantan-2-one (15 g, 90.24 mmol, International Specialty) and Pd/C (1.498 g, Degussa 19985880, 5%, 50% water) were added to a Parr reactor, followed by ammonia in methanol solution (7N, 300.4 ml, 2.1 mol). The reactor was pressurized with hydrogen at 200-250 psi for 18 h. The mixture was then filtered over a pad of celite and concentrated in vacuo to give 4-amino-adamantan-1-ol (15.15 g, 4/1=trans/cis by NMR-D2O) as a white solid. This material is used directly without further purification.
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Synthesis routes and methods III

Procedure details

To a mixture of concentrated sulfuric acid (300 ml) and concentrated nitric acid (30 ml) cooled in an ice bath to 10° C. is added tricyclo[3.3.1.13,7 ]decan-2-amine hydrochloride (20 g; 0.107 mole) in 5 g portions over 10 minutes. This mixture is then stirred for 2 hours with cooling. The reaction mixture is poured over ice and the pH raised to pH 10-11 using 40% NaOH. This mixture is extracted with chloroform, dried over MgSO4 and evaporated to dryness to give 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-amine as a solid residue (m.p. 267°-270° C.) which is used directly in step B.
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

This know material (CAS 62058-13-3) was made according to Klimova et al., Khimiko-Farmatsevticheskii Zhurnal (1986), 20(7), 810-815 by hydroxylation of 2-aminoadamantane with HNO3 in H2SO4. 2-amino-5-hydroxyadamantane was obtained as a 2:1 mixture of the (Z) and (E) diasteromers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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